3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide
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Overview
Description
3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide is a chemical compound with the molecular formula C17H15N3O.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit aldosterone synthase (cyp11b2), a promising mechanism to lower arterial blood pressure .
Mode of Action
Based on the action of similar compounds, it may interact with its target to inhibit the production of certain hormones, thereby affecting blood pressure .
Biochemical Pathways
Inhibition of aldosterone synthase (cyp11b2) could affect the renin-angiotensin-aldosterone system, a key regulator of blood pressure .
Preparation Methods
The synthesis of 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include active methylene reagents, which can lead to the formation of heterocyclic compounds . The major products formed from these reactions are often biologically active heterocyclic moieties .
Scientific Research Applications
This compound has been extensively studied for its potential therapeutic and industrial applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown promise as a potential chemotherapeutic agent due to its diverse biological activities . Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide can be compared to other similar compounds, such as substituted cyanopyridines . These compounds share a pyridine core and exhibit various pharmacological activities, including antihypertensive, antipyretic, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-9-12-2-1-3-15(8-12)17(21)20-11-13-4-7-16(19-10-13)14-5-6-14/h1-4,7-8,10,14H,5-6,11H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPILEFMMHYAFEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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